(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of a methoxyphenyl group and a methylfuran group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of various heterocyclic compounds and natural product analogs.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Modifications to the structure can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-Hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- (2E)-3-(2-Methoxyphenyl)-1-(5-ethylfuran-2-yl)prop-2-en-1-one
- (2E)-3-(2-Methoxyphenyl)-1-(5-methylthiophene-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to the specific combination of the methoxyphenyl and methylfuran groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-10-15(18-11)13(16)9-8-12-5-3-4-6-14(12)17-2/h3-10H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHAZHXOBYXQM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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